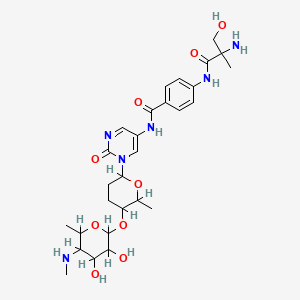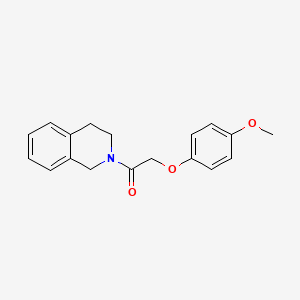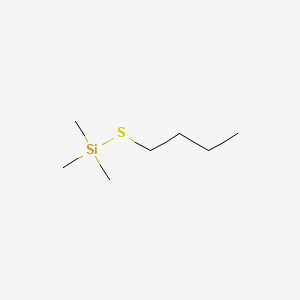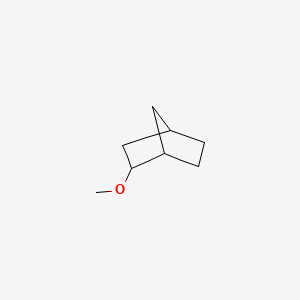
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of 2-chloroethylamine with ethyl 1,2,5-thiadiazole-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
科学的研究の応用
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Biological Studies: It is used as a tool compound to study the effects of thiadiazole derivatives on various biological pathways and processes.
作用機序
The mechanism of action of Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with other molecular targets, such as enzymes involved in DNA repair pathways, further enhancing its cytotoxic effects.
類似化合物との比較
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate can be compared with other similar compounds, such as:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy. Both compounds share the chloroethyl group, which is responsible for their DNA-alkylating properties.
Melphalan: Another nitrogen mustard derivative with anticancer activity. Similar to this compound, Melphalan forms DNA adducts that inhibit cell proliferation.
The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties compared to other alkylating agents.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological studies. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.
特性
CAS番号 |
147194-42-1 |
|---|---|
分子式 |
C7H10ClN3O2S |
分子量 |
235.69 g/mol |
IUPAC名 |
ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-2-13-7(12)5-6(9-4-3-8)11-14-10-5/h2-4H2,1H3,(H,9,11) |
InChIキー |
BPFJOQLHZZQXKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NSN=C1NCCCl |
溶解性 |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)


![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)




![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
